molecular formula C11H13N3O3 B13376857 6-Methyl-2,4-dioxo-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

6-Methyl-2,4-dioxo-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No.: B13376857
M. Wt: 235.24 g/mol
InChI Key: SMRYUSMTGAHRSW-UHFFFAOYSA-N
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Description

6-Methyl-2,4-dioxo-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a complex organic compound that belongs to the pyrimidine family

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

6-methyl-2,4-dioxo-1-(oxolan-2-ylmethyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H13N3O3/c1-7-9(5-12)10(15)13-11(16)14(7)6-8-3-2-4-17-8/h8H,2-4,6H2,1H3,(H,13,15,16)

InChI Key

SMRYUSMTGAHRSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1CC2CCCO2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,4-dioxo-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a urea derivative, followed by cyclization and nitrile formation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, ensures consistent quality and efficiency. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines or nitriles.

Scientific Research Applications

6-Methyl-2,4-dioxo-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxo-1,2,3,4-tetrahydropyrimidinecarbonitrile
  • 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine
  • Tetrahydro-2-furanylmethyl derivatives

Uniqueness

What sets 6-Methyl-2,4-dioxo-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile apart is its unique combination of functional groups and structural features. The presence of both a tetrahydrofuran ring and a nitrile group in the same molecule provides distinct chemical reactivity and potential for diverse applications.

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